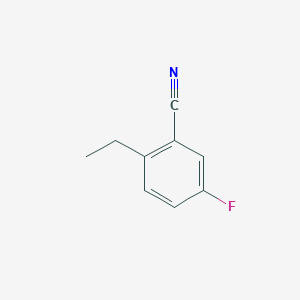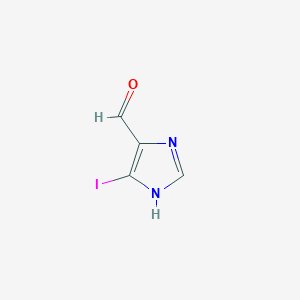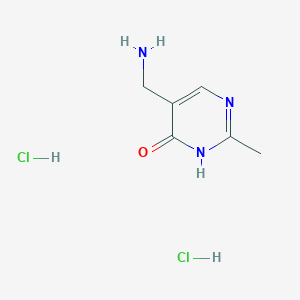![molecular formula C13H12N4O B13124421 2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)
2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a methoxyphenyl and a methyl group as substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the reaction of 5-chloro or 5-methoxy substituted 3-amino-8-methoxy [1,2,4]triazolo[4,3-c]-pyrimidine with methoxide in an alcohol solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous due to its efficiency and reduced reaction times. Additionally, the catalyst-free nature of the reaction minimizes the need for purification steps, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Amine derivatives with potential biological activity.
Substitution: Various substituted triazolopyrimidines with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific kinases or as an antagonist of certain receptors . The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar structure with a pyrazole ring instead of a methoxyphenyl group.
1,2,4-Triazolo[4,3-a]pyrimidine: Lacks the methoxyphenyl and methyl substituents.
Uniqueness
2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the methoxyphenyl group enhances its ability to interact with certain biological targets, making it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C13H12N4O |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C13H12N4O/c1-9-6-12-15-13(16-17(12)8-14-9)10-4-3-5-11(7-10)18-2/h3-8H,1-2H3 |
InChI-Schlüssel |
YGGSFFKQOZWVCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=NN2C=N1)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)





![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)


![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)

